molecular formula C48H58F4O10S2 B14097770 [(6S,8S,9R,10S,11S,13S,14S,16R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

[(6S,8S,9R,10S,11S,13S,14S,16R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

Cat. No.: B14097770
M. Wt: 935.1 g/mol
InChI Key: OQDFECAXWAAOEZ-SKHUXIGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(6S,8S,9R,10S,11S,13S,14S,16R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate is a complex organic molecule. This compound is characterized by its multiple fluorine atoms, hydroxyl groups, and a unique disulfide linkage. It is a derivative of cyclopenta[a]phenanthrene, a polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound would require large-scale synthesis techniques, including the use of continuous flow reactors for efficient and scalable reactions. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other functionalized compounds.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of complex polycyclic structures.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability. The disulfide linkage can undergo redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta[a]phenanthrene derivatives: These compounds share the same core structure but differ in the functional groups attached.

    Fluorinated steroids: These compounds have similar fluorine atoms and hydroxyl groups but differ in their overall structure and biological activity.

Uniqueness

The compound’s unique combination of fluorine atoms, hydroxyl groups, and disulfide linkage sets it apart from other similar compounds. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C48H58F4O10S2

Molecular Weight

935.1 g/mol

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R)-17-[[(6S,8S,9R,10S,11S,13S,14S,16R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl]disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C48H58F4O10S2/c1-9-37(57)61-47(23(3)15-27-29-19-33(49)31-17-25(53)11-13-41(31,5)45(29,51)35(55)21-43(27,47)7)39(59)63-64-40(60)48(62-38(58)10-2)24(4)16-28-30-20-34(50)32-18-26(54)12-14-42(32,6)46(30,52)36(56)22-44(28,48)8/h11-14,17-18,23-24,27-30,33-36,55-56H,9-10,15-16,19-22H2,1-8H3/t23-,24-,27+,28+,29+,30+,33+,34+,35+,36+,41+,42+,43+,44+,45+,46+,47?,48?/m1/s1

InChI Key

OQDFECAXWAAOEZ-SKHUXIGSSA-N

Isomeric SMILES

CCC(=O)OC1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SSC(=O)C5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)OC(=O)CC

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SSC(=O)C5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)OC(=O)CC

Origin of Product

United States

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